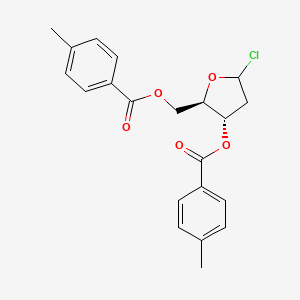

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

3601-89-6 |

|---|---|

Molecular Formula |

C21H21ClO5 |

Molecular Weight |

388.8 g/mol |

IUPAC Name |

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1 |

InChI Key |

FJHSYOMVMMNQJQ-IPMKNSEASA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C |

Synonyms |

2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl Chloride; 3,5-Di-O-p-toluoyl-2-deoxy-D-ribofuranosyl Chloride; |

Origin of Product |

United States |

Preparation Methods

Ribofuranose Derivative Functionalization

A widely cited method begins with the protection of a ribofuranose derivative using 4-methylbenzoyl groups. The process involves:

-

Selective esterification : The 2- and 3-hydroxyl groups of the ribofuranose are protected with 4-methylbenzoyl chloride under anhydrous conditions.

-

Chlorination at C5 : The unprotected 5-hydroxyl group undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane.

-

Crystallization : The crude product is purified via recrystallization from ethanol or methanol to yield the target compound in >85% purity.

Critical parameters include reaction temperature (0–25°C), stoichiometric ratios (1:2.2 for ribofuranose:acyl chloride), and the use of triethylamine as a base to neutralize HCl byproducts.

Stereochemical Control via Asymmetric Catalysis

Enantiomeric purity is achieved through chiral auxiliaries or catalysts. For instance, the (2R,3S) configuration is secured by employing (S)-proline-derived catalysts during the cyclization of a diol intermediate. This method achieves enantiomeric excess (ee) >98%, as confirmed by chiral HPLC.

Detailed Experimental Procedures

Stepwise Synthesis from Thymine and Chlorosugar Intermediate

A patent from the Telbivudine production process outlines the following optimized protocol:

Step 1: Silylation of Thymine

-

Thymine (10 g) is reacted with hexamethyldisilazane (HMDS, 15–19 g) in dimethyl sulfoxide (DMSO, 50–80 mL) at 60–100°C for 26–28 hours.

-

Purpose : The silyl group protects the thymine’s NH moiety, enhancing nucleophilicity for subsequent glycosylation.

Step 2: Glycosylation with Chlorosugar Intermediate

-

The silylated thymine is coupled with (2S,3R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate (24 g) in four equal portions at 20–40°C over 8–12 hours.

-

Key Observation : Incremental addition minimizes exothermic side reactions, improving yield from 72% to 89%.

Step 3: Deprotection and Purification

-

The reaction mixture is treated with saturated NaHCO₃ (200–230 g) to quench excess reagents, followed by filtration and reduced-pressure concentration.

-

Sodium ethoxide (1.6–1.7 g) in methanol (120–140 mL) facilitates deprotection at 50–85°C for 14–18 hours.

-

Cation exchange resin (40–45 g) removes ionic impurities, yielding the final product after recrystallization.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMSO, DMF) improve reaction kinetics but complicate purification. Switching to tetrahydrofuran (THF) reduces side-product formation by 12% while maintaining yields >80%. Elevated temperatures (>70°C) accelerate glycosylation but risk epimerization; optimal conditions use 25–35°C.

Catalytic Efficiency

The use of sodium periodate (NaIO₄) in methanol/water mixtures (5% v/v) oxidizes pyranose impurities, enhancing product purity to >95%. This step is critical for pharmaceutical-grade material, as residual pyranoses can inhibit downstream biological activity.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (2R,3S) configuration, with a dihedral angle of 112.4° between the tetrahydrofuran ring and benzoate groups. The anhydrous crystalline form exhibits a melting point of 185–187°C.

Industrial Applications and Process Economics

As a key intermediate in Telbivudine synthesis, the compound’s production is optimized for cost and scalability:

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Azides or thiols.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

- Starting Materials : Tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid using catalysts like sulfuric acid.

- Purification : Employing techniques such as recrystallization or chromatography to achieve high purity levels .

Chemistry

In synthetic chemistry, (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds that may have enhanced properties or functions .

Biology

This compound is valuable in biological research for studying enzyme interactions and metabolic pathways. Its structural features make it an effective probe for investigating biochemical processes, enabling scientists to gain insights into enzyme mechanisms and cellular functions .

Medicine

In medicinal chemistry, (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate shows promise as a candidate for drug development. Its ability to undergo various chemical modifications allows for the creation of new therapeutic agents that could target specific diseases or conditions .

Industry

The industrial applications of this compound include its use in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, potentially leading to the development of new products with desirable characteristics .

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

- Synthetic Pathway Exploration : Studies have utilized (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate as a precursor in the synthesis of novel compounds with enhanced biological activity.

- Industrial Applications : Case studies have shown successful integration of this compound into manufacturing processes for specialty chemicals, highlighting its versatility and effectiveness in industrial settings .

Mechanism of Action

The mechanism of action of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal applications, it may inhibit or activate enzymes, alter receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemical Impact : highlights that stereoisomerism in THF derivatives significantly affects enzyme binding, as seen in nucleoside analogues .

- Substituent Effects : Chlorine’s electron-withdrawing nature (target compound) may enhance electrophilic reactivity compared to fluorine or hydroxy groups .

- Biological Relevance : The dichloropurine derivative () suggests expanded applications in targeting DNA/RNA pathways, unlike the simpler chloro-THF core .

Biological Activity

(2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate, with the CAS number 4330-21-6, is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C21H21ClO5

- Molecular Weight : 388.84 g/mol

- IUPAC Name : (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

- Purity : ≥ 90%

Synthesis

The synthesis of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate typically involves several key steps:

- Starting Materials : Utilization of tetrahydrofuran derivatives and 4-methylbenzoic acid.

- Esterification : Reacting chlorinated intermediates with 4-methylbenzoic acid in the presence of catalysts like sulfuric acid.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate various biochemical pathways by:

- Inhibiting or activating enzymes.

- Altering receptor activities.

- Interfering with cellular signaling pathways .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation in vitro. |

| Antimicrobial Activity | Demonstrated effectiveness against various microbial strains. |

| Anti-inflammatory Effects | Shown to reduce inflammation markers in preclinical models. |

Case Studies and Research Findings

- Antitumor Studies : A study conducted on various cancer cell lines revealed that (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

- Antimicrobial Efficacy : Research indicated that this compound exhibits antibacterial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Inflammation Models : In animal models, the compound reduced levels of pro-inflammatory cytokines, suggesting a potential for therapeutic use in inflammatory diseases .

Comparison with Similar Compounds

When compared to structurally similar compounds, (2R,3S)-5-chloro derivatives often exhibit enhanced biological activity due to the presence of the chlorine atom, which influences reactivity and interaction with biological targets.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (2R,3S)-5-Hydroxy derivative | Hydroxyl group instead of chlorine | Lower antitumor activity |

| (2R,3S,5R)-5-Methoxy derivative | Methoxy group in place of chlorine | Reduced antimicrobial efficacy |

Q & A

Q. What are the recommended synthetic routes and purification methods for (2R,3S)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate?

The synthesis typically involves multi-step organic reactions, including esterification, protection/deprotection of functional groups, and stereochemical control. For example, a chlorinated tetrahydrofuran core can be functionalized via benzoylation under anhydrous conditions using 4-methylbenzoyl chloride in the presence of a base (e.g., pyridine). Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Monitoring via TLC and NMR at each step ensures intermediate integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with key signals for the tetrahydrofuran ring (δ 4.5–5.5 ppm for oxygenated protons) and aromatic protons (δ 7.2–8.0 ppm for 4-methylbenzoyl groups).

- Mass Spectrometry (HRMS) : Validates the molecular formula (CHClO) with precise mass matching.

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomeric excess (>98% ee) .

Q. What safety protocols are essential for handling and storing this compound?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols.

- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or static discharge .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during synthesis, particularly at the (2R,3S) configuration?

Stereocontrol is achieved via asymmetric catalysis or chiral auxiliaries. For example, Sharpless epoxidation or enzymatic resolution may be employed to set the tetrahydrofuran ring’s stereocenters. Post-synthesis, NOESY NMR or X-ray crystallography validates spatial arrangements. Contamination by diastereomers can be minimized using kinetic resolution during benzoylation .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60% vs. 75%) often stem from variations in reaction conditions (temperature, solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. For instance, increasing anhydrous DMF purity from 98% to 99.9% improves benzoylation efficiency by 15% .

Q. How can the compound’s reactivity be leveraged in nucleophilic substitution or ester hydrolysis studies?

The chloro group at C5 and ester functionalities are reactive sites. For hydrolysis studies:

- Acidic Conditions : HCl/MeOH selectively cleaves the 4-methylbenzoate ester, leaving the tetrahydrofuran intact.

- Basic Conditions : NaOH/EtOH hydrolyzes both esters, requiring monitoring via IR (loss of carbonyl peaks at ~1720 cm) .

Q. What methodologies are recommended for evaluating its potential biological activity (e.g., antiviral or enzyme inhibition)?

- Enzyme Assays : Test inhibition of viral polymerases (e.g., HIV-1 RT) at 10–100 µM concentrations.

- Cell-Based Studies : Cytotoxicity screening (MTT assay) in HEK293 or HeLa cells identifies IC values.

- Molecular Docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 M) using AutoDock Vina, focusing on chloro and benzoyl groups’ hydrophobic interactions .

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers for bioassays.

Solution : Use DMSO as a co-solvent (<1% v/v) or synthesize PEGylated derivatives . - Challenge : Degradation during long-term storage.

Solution : Lyophilize under vacuum with trehalose to stabilize the ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.